6-Chloro-N-(2-ethoxyphenyl)nicotinamide
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Overview
Description
6-Chloro-N-(2-ethoxyphenyl)nicotinamide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol This compound is part of the nicotinamide family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 2-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(2-ethoxyphenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .
Scientific Research Applications
6-Chloro-N-(2-ethoxyphenyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2-ethoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(2-ethylphenyl)nicotinamide
- 6-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
- 6-Chloro-N-(3-methoxyphenyl)nicotinamide
- 6-Chloro-N-(3-(trifluoromethyl)phenyl)nicotinamide
Uniqueness
6-Chloro-N-(2-ethoxyphenyl)nicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields .
Properties
CAS No. |
853316-73-1 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
6-chloro-N-(2-ethoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-3-5-11(12)17-14(18)10-7-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
IGVZBUVKRBTAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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